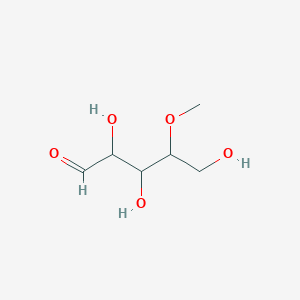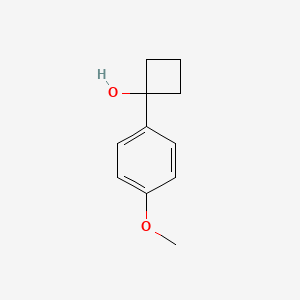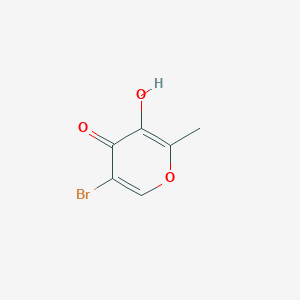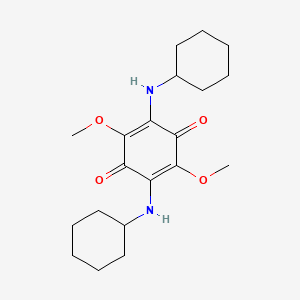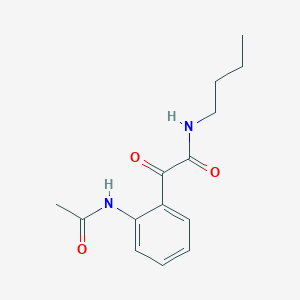
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide is an organic compound with a complex structure that includes an acetylamino group, a phenyl ring, and a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 2-aminophenol to form 2-acetylamino-phenol, followed by a coupling reaction with butyl acetoacetate under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Acetylamino-phenyl)-N-ethyl-2-oxo-acetamide
- 2-(2-Acetylamino-phenyl)-N-propyl-2-oxo-acetamide
- 2-(2-Acetylamino-phenyl)-N-methyl-2-oxo-acetamide
Uniqueness
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different alkyl groups.
Propriétés
Numéro CAS |
33090-82-3 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-(2-acetamidophenyl)-N-butyl-2-oxoacetamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-4-9-15-14(19)13(18)11-7-5-6-8-12(11)16-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17) |
Clé InChI |
KLMTYDHOAKKBMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



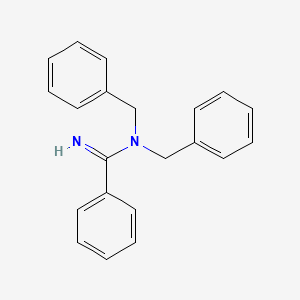

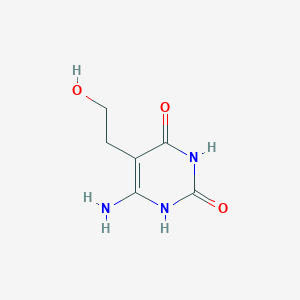
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996730.png)

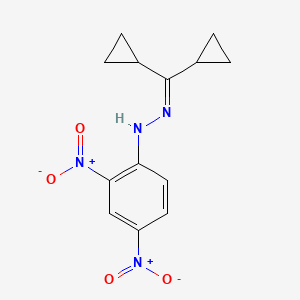
![6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)
